D-Threoninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

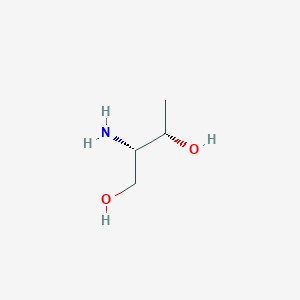

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-aminobutane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44520-55-0 | |

| Record name | (2S,3S)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2-Amino-butane-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Threoninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threoninol, systematically named (2S,3S)-2-aminobutane-1,3-diol, is a chiral amino alcohol derived from the reduction of D-threonine. Its unique structure, possessing two adjacent chiral centers, makes it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and its application as a chiral auxiliary.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO₂ | [1][2] |

| Molecular Weight | 105.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 57.5-61.5 °C | |

| Boiling Point | 120-122 °C at 1 mmHg | |

| Optical Rotation | [α]²⁰/D +4.5° ± 0.5° (c=1 in H₂O) | |

| CAS Number | 44520-55-0 | [1][2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions. Generally, its polar nature, attributed to the amino and hydroxyl groups, dictates its solubility in different solvents.

| Solvent | Solubility | Notes |

| Water | Soluble | The presence of multiple hydrogen bond donors and acceptors facilitates high solubility. |

| Methanol | Soluble | Exhibits good solubility due to its polar protic nature. |

| Ethanol | Soluble | Similar to methanol, it is a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic polar solvent capable of dissolving this compound. |

| Toluene | Sparingly soluble | Limited solubility in nonpolar aromatic solvents. |

| Hexane | Insoluble | Insoluble in nonpolar aliphatic solvents. |

Acidity and Basicity

| Ionizable Group | Approximate pKa |

| Ammonium (B1175870) (-NH₃⁺) | ~9.0 - 9.5 |

| Hydroxyl (-OH) | > 14 |

Spectral Data

The following sections provide an analysis of the expected spectral data for this compound, which are essential for its identification and structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in D₂O would exhibit characteristic signals corresponding to its unique protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 3H | -CH₃ |

| ~2.9 | Multiplet | 1H | H-2 (-CH(NH₂)-) |

| ~3.5 | Doublet of doublets | 1H | H-1a (-CH₂OH) |

| ~3.7 | Doublet of doublets | 1H | H-1b (-CH₂OH) |

| ~3.8 | Multiplet | 1H | H-3 (-CH(OH)-) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~20 | -CH₃ |

| ~58 | C-2 (-CH(NH₂)-) |

| ~65 | C-1 (-CH₂OH) |

| ~72 | C-3 (-CH(OH)-) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| 2970-2850 | Medium | C-H stretching (aliphatic) |

| 1620-1550 | Medium | N-H bending (scissoring) |

| 1150-1050 | Strong | C-O stretching (alcohol) |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns for amino alcohols.[5][6][7][8]

| m/z | Interpretation |

| 106 | [M+H]⁺ (Molecular ion peak) |

| 88 | Loss of H₂O |

| 75 | Loss of CH₂OH |

| 74 | α-cleavage (loss of CH(OH)CH₃) |

| 44 | α-cleavage (loss of CH(NH₂)CH₂OH) |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A slow heating rate (1-2 °C/minute) near the expected melting point is crucial for an accurate measurement.

Determination of pKa

The pKa of the ammonium group in this compound can be determined by potentiometric titration. A solution of this compound in deionized water is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated.[9][10][11][12]

Application in Asymmetric Synthesis

This compound is widely utilized as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow for its application is depicted below.

Caption: Workflow for the use of this compound as a chiral auxiliary.

In this process, this compound is first coupled with a reactant to form a chiral adduct. This adduct then undergoes a stereoselective reaction, where the chirality of the auxiliary directs the formation of a specific stereoisomer. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the this compound.[13][14][15]

References

- 1. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 12. studylib.net [studylib.net]

- 13. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Threoninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threoninol, systematically known as (2S,3S)-2-aminobutane-1,3-diol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its specific stereochemistry, with two chiral centers, makes it a valuable component for creating complex, stereochemically defined molecules. This guide provides a comprehensive overview of the structure, stereochemistry, and key chemical data of this compound, along with a detailed synthetic protocol and a visualization of its stereochemical context.

Chemical Structure and Stereochemistry

This compound possesses two stereocenters at the C2 and C3 positions. The "D-" designation refers to the configuration of the α-carbon (C2), which is analogous to that of D-glyceraldehyde. The stereochemistry of this compound is specifically (2S,3S). Its structure is characterized by a four-carbon backbone with an amino group at C2, a primary alcohol at C1, and a secondary alcohol at C3.

The presence of two chiral centers gives rise to four possible stereoisomers of 2-aminobutane-1,3-diol:

-

This compound ((2S,3S)-2-aminobutane-1,3-diol)

-

L-Threoninol ((2R,3R)-2-aminobutane-1,3-diol) (the enantiomer of this compound)

-

D-allo-Threoninol ((2S,3R)-2-aminobutane-1,3-diol) (a diastereomer of this compound)

-

L-allo-Threoninol ((2R,3S)-2-aminobutane-1,3-diol) (a diastereomer of this compound and the enantiomer of D-allo-Threoninol)

The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological properties.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-2-aminobutane-1,3-diol | [1] |

| CAS Number | 44520-55-0 | [1] |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 59-61 °C | |

| Optical Rotation [α]D | +4.0 to +6.0° (c=1 in H₂O) |

Table 3: Spectroscopic Data of this compound

| Spectrum | Data | Reference |

| ¹³C NMR | A ¹³C NMR spectrum is available and can be accessed through PubChem (CID 7020320) | [1] |

| IR, ¹H NMR, MS | Specific, detailed spectra with peak assignments for this compound are not readily available in the public domain and would typically be generated during synthesis and characterization. |

Experimental Protocols

Synthesis of this compound from D-Threonine

The most common laboratory-scale synthesis of this compound involves the reduction of the carboxylic acid functionality of D-threonine. A typical procedure involves the esterification of D-threonine followed by reduction of the resulting ester with a suitable reducing agent like sodium borohydride (B1222165).

Step 1: Esterification of D-Threonine

-

Procedure: Suspend D-threonine (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

The solvent is then removed under reduced pressure to yield D-threonine methyl ester hydrochloride as a white solid. This crude product is often used in the next step without further purification.

Step 2: Reduction of D-Threonine Methyl Ester

-

Procedure: Dissolve the crude D-threonine methyl ester hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and methanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (4.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

The resulting aqueous residue can be purified by ion-exchange chromatography or by extraction into a suitable organic solvent after basification to isolate the free this compound.

Mandatory Visualizations

Stereochemical Relationship of Threoninol Isomers

The following diagram illustrates the stereochemical relationships (enantiomers and diastereomers) between the four stereoisomers of 2-aminobutane-1,3-diol.

Caption: Stereochemical relationships of the four isomers of 2-aminobutane-1,3-diol.

Experimental Workflow for the Synthesis of this compound

This diagram outlines the key steps in the synthesis of this compound from its precursor, D-threonine.

Caption: Workflow for the synthesis of this compound from D-threonine.

References

An In-Depth Technical Guide to D-Threoninol for Researchers and Drug Development Professionals

Core Abstract: D-Threoninol, a chiral amino alcohol with the CAS number 44520-55-0, is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents. Detailed experimental methodologies and data are presented to assist researchers in its practical application.

Core Chemical and Physical Properties

This compound, systematically named (2S,3S)-2-aminobutane-1,3-diol, is a stable, chiral molecule. Its physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 44520-55-0 | [cite] |

| Molecular Formula | C₄H₁₁NO₂ | [cite] |

| Molecular Weight | 105.14 g/mol | [cite] |

| Appearance | White to off-white crystalline solid | [cite] |

| Melting Point | 59-62 °C | [cite] |

| Solubility | Soluble in water and polar organic solvents | [cite] |

| Optical Rotation | [α]²⁰/D +4.0 to +6.0° (c=1 in H₂O) | [cite] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding D-threonine ester. This method preserves the stereochemistry of the starting material, yielding the desired enantiomerically pure amino alcohol.

Experimental Protocol: Reduction of D-Threonine Methyl Ester

This protocol details the synthesis of this compound from D-threonine methyl ester hydrochloride using sodium borohydride (B1222165).

Materials:

-

D-Threonine methyl ester hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Esterification of D-Threonine (if starting from the amino acid): D-Threonine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol. This is a standard procedure and is often performed to activate the carboxylic acid for reduction.

-

Reduction Reaction:

-

In a round-bottom flask, dissolve D-threonine methyl ester hydrochloride in a mixture of THF and methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench the excess sodium borohydride by the slow addition of water.

-

Acidify the mixture with concentrated HCl to a pH of approximately 1-2.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

-

Make the aqueous solution basic (pH 10-11) by the addition of a concentrated NaOH solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Recrystallization:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound as a white crystalline solid.

-

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of several important pharmaceutical compounds. Its stereocenters are often incorporated into the final drug molecule, which is critical for its biological activity and efficacy.

Synthesis of Chloramphenicol and Thiamphenicol Analogues

This compound is a key precursor for the synthesis of the antibiotic thiamphenicol. The stereochemistry of this compound dictates the stereochemistry of the final antibiotic, which is essential for its antibacterial activity. The synthesis involves the conversion of the amino alcohol to an intermediate that is then elaborated to the final product.

Chiral Auxiliary in Asymmetric Synthesis

This compound and its derivatives can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. The chiral auxiliary is temporarily attached to a substrate, directs the stereoselective formation of a new chiral center, and is then removed. This strategy is widely used in the synthesis of complex molecules with multiple stereocenters.

Biological Activity and Signaling Pathways

While this compound itself is not known to have significant direct biological activity, its incorporation into larger molecules is crucial for their therapeutic effects. The biological activity of D-amino acid-containing peptides and other molecules is an active area of research. D-amino acids can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based drugs.

Currently, there is limited specific information on signaling pathways directly modulated by this compound. However, as a component of more complex bioactive molecules, it can play a role in various cellular processes. For instance, if incorporated into a kinase inhibitor, it would be part of a molecule that modulates signaling pathways regulated by that kinase.

The metabolism of threonine, in its L-form, is known to be connected to several key cellular signaling pathways, including the PI3K/Akt, MAPKs, and mTORC pathways, which are crucial for cell growth and proliferation. While the direct involvement of this compound in these pathways is not established, the study of D-amino acid metabolism is a growing field.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of enantiomerically pure pharmaceuticals. Its straightforward synthesis from D-threonine allows for its accessible use in research and development. While its direct biological activity is not a primary focus, its role as a structural component in bioactive molecules is critical. Future research may further elucidate the metabolic pathways of D-amino alcohols and their potential for more direct therapeutic applications. This guide provides the core technical information necessary for its effective utilization in a laboratory setting.

Spectroscopic Profile of D-Threoninol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Threoninol, an important chiral building block in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for this compound, this guide utilizes data from its enantiomer, L-Threoninol. In achiral spectroscopic environments, enantiomers exhibit identical spectra. This information is presented to support researchers in compound identification, quality control, and further analytical studies.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Threoninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (L-Threoninol in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.75 | dd | H-1a |

| 3.61 | dd | H-1b |

| 3.57 | m | H-3 |

| 3.01 | m | H-2 |

| 1.15 | d | H-4 (CH₃) |

¹³C NMR Data (L-Threoninol in D₂O)

| Chemical Shift (ppm) | Assignment |

| 68.8 | C-3 |

| 64.9 | C-1 |

| 58.1 | C-2 |

| 19.4 | C-4 |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (L-Threonine)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H, N-H stretching |

| 2970-2850 | Medium | C-H stretching |

| 1630-1550 | Strong | N-H bending |

| 1420-1330 | Medium | O-H bending |

| 1150-1000 | Strong | C-O, C-N stretching |

Mass Spectrometry (MS)

Key Mass Fragments (L-Threonine, Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 74 | High | [M - COOH]⁺ |

| 45 | High | [COOH]⁺ |

| 44 | High | [CH(NH₂)COOH]⁺ fragment |

| 30 | Medium | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Standard pulse sequences are used for both ¹H and ¹³C NMR.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty, clean ATR crystal is recorded first.

-

The sample spectrum is then acquired, typically in the mid-IR range (4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation:

-

For Electron Ionization (EI-MS), a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Derivatization to a more volatile form may be necessary for GC-MS.

-

For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile, often with a small amount of formic acid) at a low concentration (e.g., 1-10 µg/mL).

-

-

Data Acquisition:

-

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

ESI-MS: The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then analyzed by the mass spectrometer.

-

-

Data Analysis:

-

The mass spectrum is a plot of relative ion intensity versus m/z.

-

The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Solubility of D-Threoninol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threoninol, a chiral amino alcohol, serves as a critical building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in process development, purification, and formulation. This technical guide provides an overview of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a visualization of a relevant synthetic pathway.

Data Presentation: Solubility of Threoninol and Related Compounds

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, information regarding its general solubility characteristics and data for the closely related amino acid, L-Threonine, can provide valuable insights. This compound is generally described as being soluble in water and alcohol solvents.

The following table summarizes the available qualitative information for this compound and quantitative solubility data for L-Threonine in various organic solvents.

Disclaimer: The quantitative data presented below is for L-Threonine and should be considered as an approximation for this compound. Experimental determination of this compound's solubility is recommended for precise applications.

| Solvent | Chemical Class | Qualitative Solubility of this compound | Quantitative Solubility of L-Threonine ( g/100g of solvent) at 25 °C |

| Water | Protic | Soluble | 9.7 |

| Methanol | Alcohol | Soluble | Data not readily available |

| Ethanol | Alcohol | Soluble | Practically insoluble |

| 1-Propanol | Alcohol | Likely Soluble | Data not readily available |

| 1-Butanol | Alcohol | Likely Soluble | Data not readily available |

| Acetone | Ketone | Data not readily available | Data not readily available |

| Ethyl Acetate | Ester | Data not readily available | Data not readily available |

| Hexane | Alkane | Likely Insoluble | Data not readily available |

| Acetic Acid | Carboxylic Acid | Data not readily available | Higher than in other organic solvents (qualitative)[1] |

Experimental Protocols

The determination of solid-liquid equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable techniques.

Isothermal Saturation Method

This method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled water bath or incubator shaker

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. It is critical to maintain the temperature during this step.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a membrane filter that is compatible with the solvent to remove any undissolved solid particles. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed as grams of solute per 100 grams or 100 mL of solvent.

Gravimetric Analysis

Gravimetric analysis is a direct and absolute method for determining the mass of a substance in a sample. It can be used to determine the concentration of a solute in a saturated solution.

Principle: A known mass or volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.

Apparatus:

-

Evaporating dish or beaker

-

Analytical balance

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Sample Collection: After performing the isothermal saturation and filtration steps as described above, accurately pipette a known volume or weigh a known mass of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven can be used for temperature-sensitive compounds or high-boiling point solvents.

-

Drying to a Constant Weight: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculation:

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of a chiral amino acid, which is conceptually similar to the production of this compound's precursor, D-Threonine.

Caption: Generalized workflow for the synthesis of a chiral amino acid.

References

D-Threoninol: A Versatile Chiral Building Block in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threoninol, a chiral amino alcohol derived from the non-proteinogenic D-threonine, has emerged as a highly valuable and versatile building block in the field of asymmetric synthesis. Its inherent chirality, coupled with the presence of both amino and hydroxyl functional groups, provides a unique scaffold for the construction of complex, enantiomerically pure molecules. This guide offers a comprehensive overview of the applications of this compound, focusing on its use in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and as a key intermediate in the development of pharmaceuticals.

Physicochemical Properties and Availability

This compound, with the systematic name (2R,3R)-2-amino-1,3-butanediol, is a crystalline solid that is soluble in water and polar organic solvents. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 44520-55-0 |

| Molecular Formula | C₄H₁₁NO₂ |

| Molecular Weight | 105.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 52-55 °C |

| Optical Rotation | [α]²⁰/D +29° to +33° (c=1 in H₂O) |

Synthesis of Chiral Auxiliaries: Oxazolidinones

One of the most prominent applications of this compound is in the synthesis of chiral oxazolidinone auxiliaries. These auxiliaries, pioneered by Evans, are powerful tools for stereocontrolled carbon-carbon bond formation. The synthesis of the corresponding oxazolidinone from this compound provides a robust platform for asymmetric alkylations, aldol (B89426) reactions, and conjugate additions.

Experimental Protocol: Synthesis of (4R,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one

A typical procedure for the synthesis of the this compound-derived oxazolidinone is as follows:

Materials:

-

This compound

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

Procedure:

-

A mixture of this compound (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate (0.1 eq) in toluene is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (4R,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one.

| Product | Yield | Purity |

| (4R,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one | Typically >90% | >98% |

Application in Asymmetric Synthesis

The chiral auxiliaries derived from this compound have been successfully employed in a wide range of asymmetric transformations, leading to the synthesis of enantiomerically enriched compounds.

Diastereoselective Alkylation

The N-acylated oxazolidinone derived from this compound can be deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation. The stereochemical outcome is dictated by the steric hindrance of the oxazolidinone ring, directing the incoming electrophile to the opposite face.

Workflow for Diastereoselective Alkylation:

Caption: General workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.

Table: Diastereoselective Alkylation of N-Propionyl-D-Threoninol Oxazolidinone

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | LDA | >99:1 | 95 |

| Allyl iodide | NaHMDS | 98:2 | 92 |

| Methyl iodide | KHMDS | 95:5 | 90 |

Synthesis of Chiral Ligands for Asymmetric Catalysis

The unique 1,2-amino alcohol structure of this compound makes it an excellent precursor for the synthesis of a variety of chiral ligands for transition-metal-catalyzed asymmetric reactions. These ligands have found applications in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Synthesis of Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands derived from this compound have demonstrated high efficacy in asymmetric catalysis. A common strategy involves the conversion of the amino and hydroxyl groups into phosphine-containing moieties.

Synthetic Pathway to a this compound-derived Diphosphine Ligand:

D-Threoninol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threoninol, a chiral amino alcohol derived from the non-essential amino acid D-threonine, has emerged as a critical building block in modern organic synthesis. Its unique stereochemical configuration and bifunctional nature make it an invaluable chiral auxiliary and a precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and visual representations of key synthetic pathways are included to facilitate its practical application in a research setting.

Introduction

This compound, chemically known as (2S,3S)-2-amino-1,3-butanediol, is a chiral molecule that has garnered significant attention for its utility in asymmetric synthesis. Its two stereocenters and the presence of both an amino and two hydroxyl groups provide a versatile scaffold for the construction of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its stereochemistry. The chiral nature of this compound allows it to serve as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1]

Discovery and History

The history of this compound is intrinsically linked to its parent amino acid, D-threonine. Threonine, the last of the 20 common proteinogenic amino acids to be discovered, was first identified in 1935 by William Cumming Rose. While the synthesis of the racemic mixture, DL-Threoninol, was reported in the mid-20th century, the development of methods for the enantioselective synthesis of this compound has been a more recent advancement, driven by the increasing demand for enantiopure chiral building blocks in drug discovery and development. A notable early publication in The Journal of Organic Chemistry in 1957 detailed the synthesis of DL-Threoninol, laying the groundwork for future stereoselective methodologies.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

| CAS Number | 44520-55-0 | [1] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 57.5-61.5 °C | [3] |

| Boiling Point | 120-122 °C at 1 mmHg | [3] |

| Optical Rotation | [α]²⁰/D +4.5 ± 0.5° (c=1 in H₂O) | |

| Solubility | Soluble in water and methanol. | [4] |

| pKa | Not readily available | |

| Density | Not readily available |

Synthesis of this compound

This compound is most commonly synthesized via the reduction of the corresponding amino acid, D-threonine, or its ester derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for this transformation.

General Synthesis Workflow

The overall workflow for the synthesis of this compound from D-threonine involves two main steps: esterification of the carboxylic acid and subsequent reduction of the ester.

Experimental Protocol: Reduction of D-Threonine Methyl Ester with LiAlH₄

This protocol provides a representative method for the synthesis of this compound.

Materials:

-

D-Threonine methyl ester hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of D-Threonine Methyl Ester (Free Base):

-

Dissolve D-Threonine methyl ester hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of a base (e.g., NaOH) to neutralize the hydrochloride and generate the free ester.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the D-Threonine methyl ester.

-

-

Reduction with LiAlH₄:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve the D-Threonine methyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be done slowly and carefully.

-

Slowly and sequentially add water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

A granular precipitate will form. Stir the mixture for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Dry the combined organic solution over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

-

Applications in Drug Development

The chiral nature of this compound makes it a valuable starting material for the synthesis of complex chiral molecules. Its application in the synthesis of bioactive compounds is a testament to its importance in medicinal chemistry.

Chiral Auxiliary and Building Block

This compound can be used to introduce chirality into a molecule, guiding the stereochemical outcome of a reaction. It is a precursor for the synthesis of various chiral ligands and catalysts used in asymmetric synthesis.

Synthesis of Bioactive Molecules

A notable example of the use of a D-threonine derivative is in the de novo synthesis of L-lemonose, a rare sugar found in certain natural products with potential therapeutic applications. The synthesis starts from D-threonine and proceeds through a series of stereocontrolled reactions where the inherent chirality of the starting material dictates the stereochemistry of the final product.

Conclusion

This compound stands as a cornerstone in the field of asymmetric synthesis, providing a reliable and versatile chiral starting material for the construction of complex, enantiomerically pure molecules. Its accessibility from D-threonine and its predictable reactivity make it an invaluable tool for researchers and scientists in both academic and industrial settings. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the drug development pipeline is set to increase even further. The detailed information and protocols provided in this guide aim to support and facilitate the continued exploration and application of this remarkable molecule.

References

The Enigmatic Presence of D-Threoninol: A Technical Guide to its Putative Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threoninol, the D-enantiomer of the amino alcohol derived from threonine, represents a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Despite its utility in chemical synthesis, its natural occurrence and biosynthetic origins remain largely uncharted territory. This technical guide consolidates the current, albeit limited, knowledge surrounding this compound, proposing a hypothetical biosynthetic pathway based on established enzymatic reactions. Furthermore, it provides a comprehensive overview of experimental protocols for the isolation, characterization, and quantification of this elusive molecule, aiming to equip researchers with the necessary tools to explore its presence in the natural world.

Natural Occurrence: An Uncharted Landscape

Direct evidence for the widespread natural production of this compound is currently scarce in scientific literature. However, the presence of related D-amino acids and their derivatives in various organisms suggests that its existence in nature is plausible. D-amino acids are known to be components of bacterial cell walls and are also found in a variety of natural products, including those from marine organisms and fungi.[2]

Notably, the discovery of lipothrenins, a class of threonine-16:0dioic acids from the bacterium Streptomyces aureus, reveals the incorporation of D-allo-threonine, a stereoisomer of D-threonine.[3] This finding in a well-known producer of diverse secondary metabolites, the Streptomyces genus, points towards the existence of enzymatic machinery capable of producing D-threonine isomers.[4][5][6][7] It is conceivable that this compound could arise as a metabolic intermediate or a degradation product within these or similar biosynthetic pathways.

Table 1: Putative Natural Sources of this compound and Related Compounds

| Compound | Putative Source Organism(s) | Evidence Level |

| D-allo-Threonine | Streptomyces aureus | Confirmed in a natural product[3] |

| D-Threonine | Saccharomyces cerevisiae | Metabolite detected[8] |

| This compound | Microbial sources (e.g., Streptomyces) | Hypothetical |

Biosynthesis: A Proposed Pathway

The biosynthesis of L-threonine from aspartate is a well-characterized pathway in many bacteria, fungi, and plants.[9] In contrast, a specific biosynthetic route to this compound has not been elucidated. Based on known biochemical transformations, a hypothetical pathway can be proposed, commencing from the readily available precursor, L-threonine.

This proposed pathway involves two key enzymatic steps:

-

Epimerization or Racemization: The conversion of L-threonine to D-threonine is the logical first step. This is likely catalyzed by an amino acid racemase or an epimerase. Such enzymes are known to be involved in the biosynthesis of D-amino acids in bacteria.[2]

-

Reduction of the Carboxyl Group: The transformation of D-threonine to this compound requires the reduction of the carboxylic acid moiety to a primary alcohol. This could be accomplished by a Carboxylic Acid Reductase (CAR) , a class of enzymes known to catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes.[10][11] A subsequent reduction of the aldehyde to an alcohol could be carried out by an alcohol dehydrogenase . Alternatively, a single enzyme with broad substrate specificity might directly reduce the carboxylic acid to the alcohol.

Below are Graphviz diagrams illustrating the established L-Threonine biosynthesis and the proposed hypothetical pathway to this compound.

Experimental Protocols

The successful isolation and characterization of this compound from natural sources hinge on robust analytical methodologies. The following sections outline a general workflow and specific protocols that can be adapted for this purpose.

Isolation and Purification

-

Cultivation: Grow the target microorganism (e.g., Streptomyces sp.) in a suitable fermentation medium known to promote secondary metabolite production.

-

Extraction: After a sufficient incubation period, separate the biomass from the culture broth by centrifugation or filtration. Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Fractionation: Concentrate the crude extracts and subject them to column chromatography on silica (B1680970) gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on polarity.

-

Purification: Further purify the fractions containing compounds with masses corresponding to this compound using preparative High-Performance Liquid Chromatography (HPLC).

Chiral HPLC-MS/MS for Quantification and Enantiomeric Purity

Chiral HPLC is essential for separating D- and L-Threoninol. An indirect method involving derivatization with a chiral derivatizing reagent followed by separation on a standard reversed-phase column is a common approach for amino alcohols.[12][13][14]

Table 2: Example Starting Conditions for Chiral HPLC of Amino Alcohols

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | MS/MS (MRM mode) or UV (if derivatized with a chromophore) |

| Chiral Derivatizing Reagent | O-Phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) or similar |

Protocol for Derivatization with OPA/NAC:

-

To 100 µL of the sample fraction (dissolved in a suitable solvent), add 100 µL of OPA reagent (e.g., 10 mg/mL in borate (B1201080) buffer, pH 9.5, with a small amount of 2-mercaptoethanol).

-

After 1 minute, add 100 µL of NAC reagent (e.g., 5 mg/mL in borate buffer).

-

Let the reaction proceed for 5 minutes at room temperature.

-

Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

GC-MS for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and structural information. Derivatization is necessary to increase the volatility of amino alcohols.[1][15][16]

Table 3: Example Conditions for GC-MS Analysis of Derivatized Amino Alcohols

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Protocol for Silylation:

-

Evaporate a portion of the purified sample to dryness under a stream of nitrogen.

-

Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature and inject 1 µL into the GC-MS.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation. 1H and 13C NMR spectra of the purified compound should be acquired and compared with data for synthetic this compound standards.[17][18][19][20][21]

Table 4: Expected 1H NMR Chemical Shifts for Threoninol (in D2O)

| Proton | Approximate Chemical Shift (ppm) |

| H-1 (CH2OH) | 3.5-3.7 |

| H-2 (CHNH2) | ~3.4 |

| H-3 (CHOH) | ~3.9 |

| H-4 (CH3) | ~1.2 |

Conclusion and Future Perspectives

The natural occurrence and biosynthesis of this compound remain an open and intriguing area of research. While direct evidence is yet to be uncovered, the presence of related D-amino acid stereoisomers in microbial secondary metabolites provides a strong rationale for its investigation. The hypothetical biosynthetic pathway proposed herein, involving an amino acid racemase/epimerase and a carboxylic acid reductase, offers a testable model for future studies. The experimental protocols detailed in this guide provide a robust framework for the isolation, characterization, and quantification of this compound from natural sources.

Future research should focus on screening diverse microbial populations, particularly from the phylum Actinobacteria, for the production of this compound. The identification of a producing organism would pave the way for the discovery of the biosynthetic gene cluster and the characterization of the novel enzymes involved. Elucidating the biological role of this compound in its native host could also reveal new biological functions for this fascinating molecule. For drug development professionals, the discovery of a natural biosynthetic pathway could open up possibilities for the biocatalytic production of this valuable chiral building block.

References

- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Metabolites from Terrestrial and Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Learning from Nature's Drug Factories: Nonribosomal Synthesis of Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fermentation of l-threonine, l-serine, l-cysteine and acrylic acid by a Gram-negative coccus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxylic acid reductase: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 17. allo-DL-Threonine(144-98-9) 1H NMR spectrum [chemicalbook.com]

- 18. bmse000049 L-Threonine at BMRB [bmrb.io]

- 19. hmdb.ca [hmdb.ca]

- 20. DL-Threonine hydrate(2:1)(6028-28-0) 1H NMR [m.chemicalbook.com]

- 21. hmdb.ca [hmdb.ca]

The Ascendancy of D-Threoninol in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands and auxiliaries is perpetual. Among the plethora of chiral building blocks, D-Threoninol, a C4 amino alcohol derived from the non-proteinogenic amino acid D-threonine, has emerged as a powerful and versatile scaffold. Its rigid stereochemistry, featuring two adjacent chiral centers, and the presence of both amino and hydroxyl functionalities provide a unique platform for the synthesis of a diverse array of chiral ligands and catalysts. This technical guide offers an in-depth review of the synthesis of this compound-derived catalysts and their successful applications in a range of asymmetric transformations, providing researchers and drug development professionals with a comprehensive resource to leverage the potential of this remarkable chiral auxiliary.

Ligand Synthesis: Harnessing the Chiral Backbone of this compound

The inherent chirality and functional group arrangement of this compound make it an ideal starting material for the synthesis of various classes of chiral ligands, most notably phosphinite-oxazoline and phosphine-oxazoline ligands. These ligands have demonstrated exceptional efficacy in metal-catalyzed asymmetric reactions.

Synthesis of this compound-Derived Phosphinite-Oxazoline Ligands

A representative synthetic pathway to a this compound-derived phosphinite-oxazoline ligand is depicted below. The synthesis commences with the protection of the amino group of this compound, followed by the cyclization to form the oxazoline (B21484) ring. Subsequent reaction of the hydroxyl group with a chlorophosphine yields the desired phosphinite-oxazoline ligand.

Caption: General synthesis of phosphinite-oxazoline ligands from this compound.

Experimental Protocol: Synthesis of a this compound-Derived Phosphinite-Oxazoline Ligand

-

N-Protection: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), a suitable protecting group reagent (e.g., Boc-anhydride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) are added at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified by column chromatography.

-

Oxazoline Ring Formation: The N-protected this compound (1.0 eq) is dissolved in a suitable solvent (e.g., DCM), and a dehydrating agent (e.g., thionyl chloride, 1.1 eq) is added dropwise at 0 °C. The reaction is then refluxed until the starting material is consumed. The resulting oxazoline intermediate is purified by distillation or chromatography.

-

Phosphinylation: The chiral oxazoline intermediate (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A base (e.g., n-butyllithium, 1.05 eq) is added at -78 °C, followed by the dropwise addition of a chlorophosphine (e.g., chlorodiphenylphosphine, 1.0 eq). The reaction is slowly warmed to room temperature and stirred until completion. The final phosphinite-oxazoline ligand is purified by column chromatography under inert conditions.

Applications in Asymmetric Catalysis

Catalysts derived from this compound have demonstrated remarkable performance in a variety of asymmetric transformations, consistently affording high yields and excellent enantioselectivities.

Asymmetric Hydrogenation

One of the most significant applications of this compound-derived ligands is in the iridium-catalyzed asymmetric hydrogenation of prochiral olefins. Notably, phosphinite-oxazoline ligands derived from this compound have been shown to be superior to their serine-derived counterparts in this reaction.[1] This superiority is attributed to the steric and electronic effects imparted by the additional methyl group on the oxazoline ring, which leads to a more effective chiral environment around the metal center.

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| (E)-1,2-diphenylpropene | 1 | DCM | 50 | 25 | 12 | >99 | 98 | [1] |

| Methyl (Z)-α-acetamidocinnamate | 0.5 | MeOH | 20 | 25 | 6 | >99 | 99 | [1] |

| Itaconic acid dimethyl ester | 1 | Toluene | 50 | 30 | 24 | 98 | 97 | [1] |

Experimental Protocol: Asymmetric Hydrogenation of (E)-1,2-diphenylpropene

In a glovebox, a pressure reactor is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the this compound-derived phosphinite-oxazoline ligand (1.1 mol%). Anhydrous and degassed DCM is added, and the mixture is stirred for 30 minutes. The substrate, (E)-1,2-diphenylpropene (1.0 eq), is then added. The reactor is sealed, removed from the glovebox, and purged with hydrogen gas before being pressurized to 50 bar. The reaction is stirred at 25 °C for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the enantiomeric excess of the product is determined by chiral HPLC analysis.

The proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation with a phosphine-oxazoline ligand is illustrated below. The cycle involves the coordination of the olefin to the iridium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the hydrogenated product and regenerate the active catalyst.

Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.

Asymmetric Aziridination and Cyclopropanation

While the direct application of this compound-derived catalysts in aziridination and cyclopropanation is an area of ongoing research, analogous studies using L-threonine-derived dirhodium(II) catalysts provide a strong indication of their potential. These catalysts have been shown to be highly effective in the asymmetric aziridination and cyclopropanation of various olefins, achieving high yields and enantioselectivities. The stereochemical outcome is dictated by the chiral environment created by the four threonine-derived ligands surrounding the dirhodium core.

| Olefin | Diazo Compound | Catalyst | Yield (%) | ee (%) | Reference |

| Styrene | Ethyl diazoacetate | Rh₂(S-TBSP)₄ | 85 | 94 (aziridine) | |

| Styrene | Ethyl diazoacetate | Rh₂(S-TBSP)₄ | 92 | 98 (cyclopropane) | |

| 1-Octene | Ethyl diazoacetate | Rh₂(S-TBSP)₄ | 78 | 88 (cyclopropane) |

Conclusion and Future Outlook

This compound has firmly established itself as a valuable chiral building block in the field of asymmetric catalysis. The ease of synthesis of its derivatives, particularly phosphinite-oxazoline ligands, coupled with their exceptional performance in key transformations like asymmetric hydrogenation, underscores its significance. The modular nature of these ligands allows for fine-tuning of steric and electronic properties, opening avenues for the development of catalysts for a broader range of asymmetric reactions.

Future research in this area will likely focus on expanding the application of this compound-derived catalysts to other challenging asymmetric transformations, including C-H functionalization, conjugate additions, and various cycloaddition reactions. Furthermore, detailed mechanistic investigations, aided by computational studies, will be crucial for a deeper understanding of the factors governing the high levels of stereocontrol, paving the way for the rational design of even more efficient and selective catalysts based on the this compound scaffold. The continued exploration of this versatile chiral auxiliary holds immense promise for advancing the frontiers of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

Methodological & Application

Synthesis of Chiral Ligands from D-Threoninol: Applications and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chiral ligands derived from the readily available and optically pure starting material, D-Threoninol, have emerged as powerful tools in asymmetric catalysis. The inherent stereochemistry of this compound provides a straightforward entry into a variety of chiral scaffolds, most notably phosphine-oxazoline (PHOX) ligands. These ligands have demonstrated exceptional efficacy in a range of metal-catalyzed enantioselective transformations, which are critical in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

The key structural feature of this compound-derived ligands is the presence of a chiral oxazoline (B21484) ring, which effectively controls the stereochemical outcome of catalytic reactions. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on both the oxazoline ring and the phosphine (B1218219) moiety. This adaptability is crucial for optimizing catalyst performance for specific substrates and reactions.

One of the most significant applications of this compound-derived chiral ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, the chiral ligand-metal complex orchestrates the nucleophilic attack on an allylic substrate, leading to the formation of a new stereocenter with high enantioselectivity. The resulting chiral products are valuable building blocks for the synthesis of complex natural products and pharmaceutical agents. The high yields and enantiomeric excesses (ee) achieved with these catalysts underscore their importance in modern synthetic organic chemistry.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a chiral phosphine-oxazoline (PHOX) ligand from this compound and its application in a palladium-catalyzed asymmetric allylic alkylation.

Protocol 1: Synthesis of a this compound-Derived Phosphine-Oxazoline (PHOX) Ligand

This protocol is adapted from established procedures for the synthesis of PHOX ligands and is presented as a representative method.

Step 1: Synthesis of (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline

-

Preparation of the N-acyl amino alcohol: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (2.2 eq). Cool the mixture to 0 °C and slowly add 2-bromobenzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-bromobenzoyl)-D-threoninol is used in the next step without further purification.

-

Oxazoline ring formation: Dissolve the crude N-acyl amino alcohol from the previous step in thionyl chloride (5.0 eq) at 0 °C. Stir the mixture at room temperature for 2 hours and then heat to reflux for 4 hours. Carefully quench the reaction by pouring it into a cooled saturated aqueous sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford the (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline.

Step 2: Synthesis of the Phosphine-Oxazoline (PHOX) Ligand

-

Phosphination: To a sealed tube, add the (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline (1.0 eq), diphenylphosphine (B32561) (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq). Add anhydrous toluene (B28343) as the solvent. Degas the mixture with argon for 15 minutes. Seal the tube and heat the reaction at 110 °C for 24 hours. Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the final phosphine-oxazoline ligand.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes a general procedure for the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using the this compound-derived PHOX ligand.

-

Catalyst preparation: In a glovebox, dissolve the synthesized PHOX ligand (0.025 eq) and [Pd(allyl)Cl]₂ (0.01 eq) in anhydrous, degassed DCM. Stir the solution at room temperature for 30 minutes.

-

Reaction setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous, degassed DCM. Add the pre-formed catalyst solution to this flask.

-

Reaction execution: Cool the reaction mixture to 0 °C and add N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 eq) as a base. Stir the reaction at 0 °C and monitor its progress by TLC.

-

Work-up and purification: Once the reaction is complete, quench it with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the chiral allylic alkylation product. The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound-derived ligands and their performance in asymmetric catalysis.

| Ligand Synthesis | Step | Typical Yield |

| (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline | N-Acylation & Oxazoline Formation | 75-85% |

| Final PHOX Ligand | Copper-Catalyzed Phosphination | 80-90% |

| Asymmetric Allylic Alkylation | Catalyst System | Yield | Enantiomeric Excess (ee) |

| 1,3-diphenylallyl acetate + dimethyl malonate | [Pd(allyl)Cl]₂ / this compound-derived PHOX ligand | >95% | >98% |

| Other allylic substrates and nucleophiles | [Pd(allyl)Cl]₂ / this compound-derived PHOX ligand | 85-99% | 90-99% |

Mandatory Visualization

Caption: Synthetic pathway for a chiral PHOX ligand from this compound.

Caption: Catalytic cycle for asymmetric allylic alkylation.

Application Notes and Protocols for the Protection and Deprotection of D-Threoninol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the protection and deprotection of the amino and hydroxyl functional groups of D-Threoninol. The following sections outline strategies for selective protection using tert-Butoxycarbonyl (Boc) for the amine group, and tert-Butyldimethylsilyl (TBDMS) or Benzyl (B1604629) (Bn) for the hydroxyl group. Furthermore, it details the corresponding deprotection methods, including orthogonal strategies for selective removal of these protecting groups.

Introduction to this compound Protection

This compound is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its vicinal amino and hydroxyl groups often require protection to ensure chemoselectivity during synthetic transformations. The choice of protecting groups is crucial and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection, where one group can be removed selectively without affecting the other. This allows for the sequential functionalization of the amino and hydroxyl moieties.

Commonly employed protecting groups for the amine are carbamates, such as tert-Butoxycarbonyl (Boc), which is stable under many reaction conditions but readily cleaved under acidic conditions. For the hydroxyl group, silyl (B83357) ethers like tert-Butyldimethylsilyl (TBDMS) and benzyl ethers (Bn) are frequently used. TBDMS ethers are robust but can be selectively removed using fluoride (B91410) reagents, while benzyl ethers are stable to a wide range of conditions and are typically deprotected by catalytic hydrogenolysis.

Protection and Deprotection Strategies

The following diagram illustrates the overall workflow for the protection and orthogonal deprotection of this compound.

Application Notes: D-Threoninol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of D-threoninol as a chiral auxiliary in asymmetric Diels-Alder reactions. Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereoselective formation of complex molecular architectures, a critical aspect of drug discovery and development. This compound, a readily available and inexpensive chiral amino alcohol, serves as a versatile precursor for chiral auxiliaries that induce high levels of stereocontrol in cycloaddition reactions.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with up to four new stereocenters.[1] Controlling the stereochemical outcome of this reaction is paramount for the synthesis of enantiomerically pure compounds. One effective strategy is the temporary incorporation of a chiral auxiliary onto the dienophile. This auxiliary directs the approach of the diene, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched cycloadduct.